四丁基溴化二氯化铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

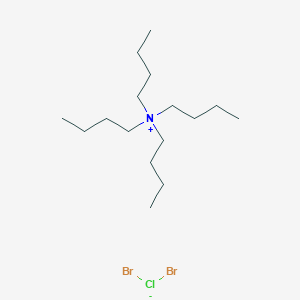

Tetrabutylammonium Dibromochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst. A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . In one study, tetrabutylammonium chloride (TBAC) was used as a salt for the synthesis of three different deep eutectic solvent (DES) systems based on three different hydrogen bond donors (HBDs), namely, glycerol, ethylene glycol, and triethylene glycol .Molecular Structure Analysis

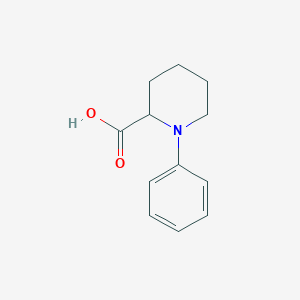

The molecular structure of Tetrabutylammonium Dibromochloride can be found in various scientific databases .Chemical Reactions Analysis

Tetrabutylammonium bromide (TBAB) has been used as an efficient metal-free homogeneous phase-transfer catalyst in various chemical reactions . It has also acted as an efficient zwitterionic solvent in many organic transformations under molten conditions .科学研究应用

Comprehensive Analysis of Tetrabutylammonium Dibromochloride Applications

Tetrabutylammonium Dibromochloride is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Selective Extraction of Metal Ions

Tetrabutylammonium Dibromochloride: has been utilized in the selective extraction of metal ions from aqueous solutions. This process is crucial in the hydrometallurgical processing of metallic waste, where impurities like iron must be removed from leach solutions containing a mix of metal ions . The compound’s effectiveness as an ion carrier in polymer inclusion membranes (PIMs) allows for the high selectivity and facilitated transport of metal ions such as iron(III), nickel(II), cobalt(II), and lithium(I) .

Catalysis of Bioactive Heterocycles Synthesis

In the field of organic chemistry, Tetrabutylammonium Dibromochloride acts as an efficient metal-free homogeneous phase-transfer catalyst . It catalyzes a variety of reactions including alkylation, oxidation, reduction, and esterification processes. Its role is significant in the synthesis of bioactive heterocycles, which are essential components of many pharmaceutical drugs .

Formation of Deep Eutectic Solvents

The compound is also involved in creating deep eutectic solvents (DESs) when paired with various hydrogen bond donors. These solvents have unique properties like low viscosity and high ionic conductivity, making them suitable for a range of applications, including electrochemistry and green chemistry processes .

Membrane Technology

Tetrabutylammonium Dibromochloride: is used in membrane technology, particularly in the synthesis of polymer inclusion membranes (PIMs) . These membranes are designed for the efficient separation of specific ions from complex mixtures, offering advantages such as low production costs and simple system design .

Environmental Remediation

The compound’s ability to selectively extract certain ions makes it valuable in environmental remediation . It can be used to treat contaminated water sources by removing toxic metal ions, thereby reducing environmental pollution and mitigating health risks .

Pharmaceutical Research

In pharmaceutical research, Tetrabutylammonium Dibromochloride is employed in the development of new drugs. Its catalytic properties facilitate the creation of complex molecular structures that can lead to the discovery of novel therapeutic agents .

Analytical Chemistry

The compound finds use in analytical chemistry as well, where it aids in the analysis of chemical compositions and reactions. Its phase-transfer catalytic abilities can enhance the efficiency and accuracy of various analytical methods .

Material Science

Lastly, in material science , Tetrabutylammonium Dibromochloride contributes to the development of advanced materials with specific properties. Its role in the formation of deep eutectic solvents can lead to the creation of new materials with potential applications in electronics, energy storage, and more .

作用机制

Target of Action

Tetrabutylammonium Dibromochloride, a biochemical reagent, primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.

Mode of Action

Tetrabutylammonium Dibromochloride acts as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It interacts with its targets, facilitating the transfer of a reactant from one phase to another, thus enabling reactions that would otherwise be challenging.

Biochemical Pathways

Given its role as a phase-transfer catalyst, it likely influences a variety of pathways involving the aforementioned reactions . The downstream effects of these pathways can vary widely, depending on the specific reactants and conditions involved.

Result of Action

The molecular and cellular effects of Tetrabutylammonium Dibromochloride’s action are largely dependent on the specific reactions it catalyzes. As a phase-transfer catalyst, it enables reactions between reactants in different phases, potentially leading to the synthesis of various biologically promising heterocyclic scaffolds .

Action Environment

The action, efficacy, and stability of Tetrabutylammonium Dibromochloride can be influenced by various environmental factors. For instance, its use as a phase-transfer catalyst suggests that the nature of the reaction medium (e.g., polar or non-polar solvents) could significantly affect its performance

属性

InChI |

InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCNDUNMPYESRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634535 |

Source

|

| Record name | PUBCHEM_23500174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium Dibromochloride | |

CAS RN |

64531-21-1 |

Source

|

| Record name | PUBCHEM_23500174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dibromochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)